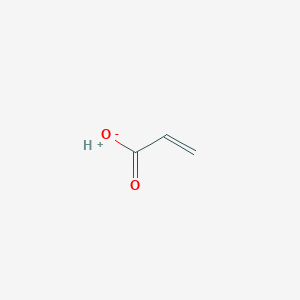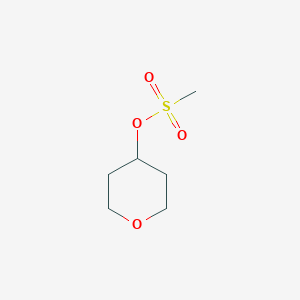
四氢-2H-吡喃-4-基甲磺酸盐
概述
描述
Tetrahydro-2H-pyran-4-yl methanesulfonate is a chemical compound that is involved in various synthetic processes. It is related to tetrahydropyranyl ethers, which are commonly used as protective groups in organic synthesis. The tetrahydropyranyl group can be introduced into molecules by reacting alcohols or phenols with dihydropyran in the presence of an acid catalyst. This protective group is particularly useful because it can be removed under mildly acidic conditions without affecting other sensitive functional groups in the molecule.
Synthesis Analysis
The synthesis of tetrahydropyranyl derivatives can be efficiently catalyzed by ferrous methanesulfonate under solvent-free conditions, as demonstrated in the preparation of tetrahydropyranylation of alcohols and phenols. This method is notable for its room temperature operation and the ability to reuse the catalyst without significant loss of activity. The study also highlights the selectivity of the reaction, favoring the protection of alcohols over phenols when both are present .
Molecular Structure Analysis
The molecular structure of tetrahydro-2H-pyran-4-yl methanesulfonate derivatives can be complex, as seen in the synthesis of 6-sulfonimidoylmethyl-3,4-dihydro-2H-pyrans. These compounds were synthesized using a consecutive acylation/SN2 sequence, which demonstrates the versatility of the tetrahydropyran ring in undergoing chemical transformations to yield structurally diverse molecules .
Chemical Reactions Analysis
Tetrahydro-2H-pyran-4-yl methanesulfonate derivatives can participate in a variety of chemical reactions. For instance, the synthesis of tetrahydrobenzo[b]pyrans was achieved using a magnetic iron oxide supported phenylsulfonic acid nanocatalyst under ultrasonic conditions. This method emphasizes the use of green chemistry principles, such as employing water as a solvent and carrying out reactions at room temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-2H-pyran-4-yl methanesulfonate derivatives can be influenced by their molecular structure. For example, the conformational analysis of bis(tetrahydropyran-2-yl)methanes revealed that certain conformers are more populated than others, which can have implications for their reactivity and physical properties. The study utilized NMR and CD spectroscopy, along with MM3 calculations, to determine the predominant conformers of these molecules .
科学研究应用
催化应用
甲磺酸铜-乙酸体系: 甲磺酸铜与乙酸结合在室温下对醇和酚的四氢吡喃化显示出协同效应,在无溶剂条件下有效地生成相应的四氢吡喃基醚 (Wang、Song、Gong 和 Jiang,2007).
甲磺酸亚铁催化: 甲磺酸亚铁在各种醇和酚的四氢吡喃化中表现出有效的催化作用。它提供了诸如可重复使用性和在无溶剂条件下的高效催化活性等优点 (Wang、Song、Wan 和 Zhao,2011).
胺甲磺酸盐作为催化剂: 胺甲磺酸盐,特别是三亚乙二胺甲磺酸盐,是醇四氢吡喃化的有效催化剂。这些催化剂具有环保和高效的特点 (Wang、Sun 和 Jiang,2011).
合成化学和材料科学
吡喃的合成: 利用甲磺酸盐研究各种吡喃衍生物的合成,这些衍生物是许多化学和药物化合物中的关键成分。这包括具有潜在生物活性的复杂吡喃的合成 (Fan、Qu、Zhang、Wang 和 Wang,2009).
高温反应: 甲磺酸盐,包括四氢-2H-吡喃-4-基甲磺酸盐,已被研究其在高温反应中的反应性和动力学,从而深入了解其热稳定性和分解途径 (Álvarez-Aular 等人,2018).
配位化学
- 金属配合物的形成: 四氢-2H-吡喃-4-基甲磺酸盐参与与各种金属形成配位化合物,有助于研究它们的磁性、结构和反应性 (Shakirova 等人,2011).
安全和危害
Tetrahydro-2H-pyran-4-yl Methanesulfonate is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
oxan-4-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-11(7,8)10-6-2-4-9-5-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEZHCLWHDZJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462944 | |
| Record name | Tetrahydro-2H-pyran-4-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2H-pyran-4-yl methanesulfonate | |
CAS RN |
134419-59-3 | |
| Record name | Tetrahydro-2H-pyran-4-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2H-pyran-4-yl methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-Bromo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B134669.png)
![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)
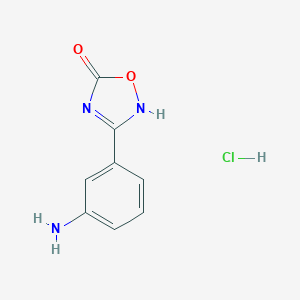
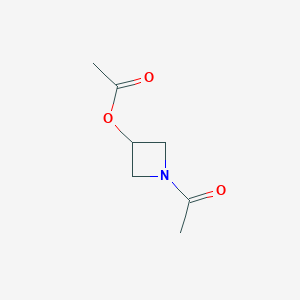
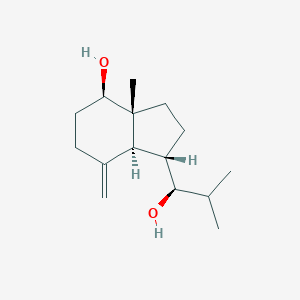
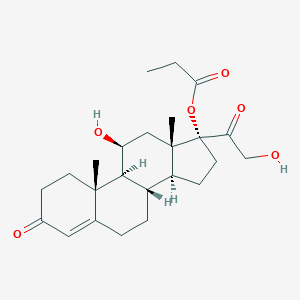
![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride](/img/structure/B134685.png)
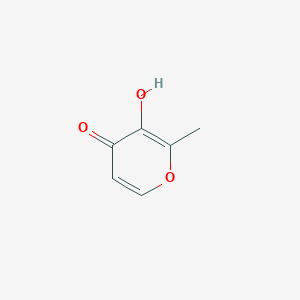
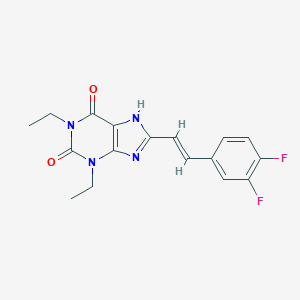
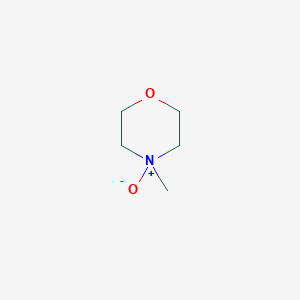
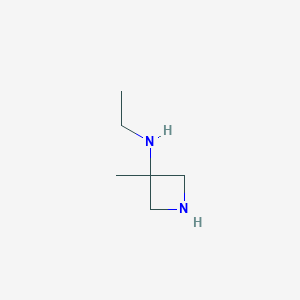
![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)
